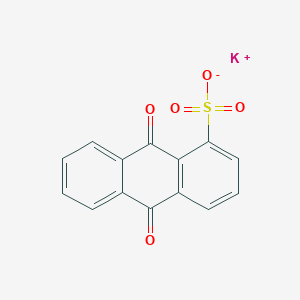![molecular formula C11H11N3OS B7737204 2-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3-thiazol-4-one](/img/structure/B7737204.png)
2-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3-thiazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3-thiazol-4-one is a heterocyclic compound that contains both a thiazole ring and a hydrazone moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3-thiazol-4-one typically involves the condensation of 2-hydrazinyl-1,3-thiazole with an appropriate aldehyde or ketone. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3-thiazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as halogens or nitro compounds in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as a lead compound for the development of new therapeutic agents.
Industry: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3-thiazol-4-one involves its interaction with biological targets such as enzymes and receptors. The hydrazone moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The thiazole ring can interact with various receptors, modulating their function and leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3-thiazolidin-4-one
- 5-methyl-2-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3-thiazol-4-one
Uniqueness
2-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3-thiazol-4-one is unique due to its specific combination of a thiazole ring and a hydrazone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-8(9-5-3-2-4-6-9)13-14-11-12-10(15)7-16-11/h2-6H,7H2,1H3,(H,12,14,15)/b13-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRESUAXYVQVOGJ-MDWZMJQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC(=O)CS1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=NC(=O)CS1)/C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-[(6,7-Dimethoxyquinazolin-4-yl)amino]phenyl]acetic acid;hydrochloride](/img/structure/B7737130.png)
![2-[(6,7-Dimethoxyquinazolin-4-yl)amino]-4-ethylsulfonylphenol;hydrochloride](/img/structure/B7737133.png)

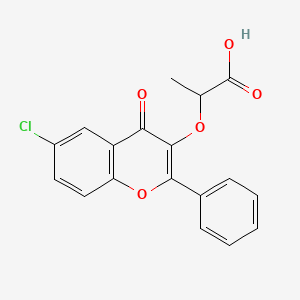
![2-{[5-CYANO-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL PYRIDINE-4-CARBOXYLATE](/img/structure/B7737162.png)
![4-chloro-3-methyl-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B7737167.png)
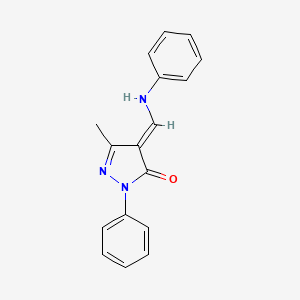
![N-[6-(benzenesulfonamido)hexyl]benzenesulfonamide](/img/structure/B7737180.png)
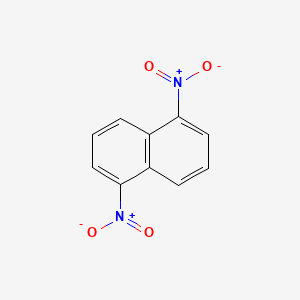
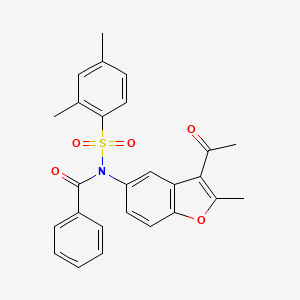

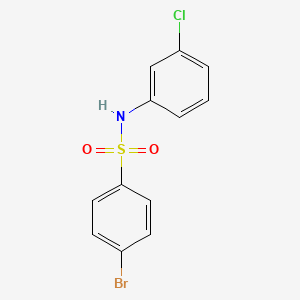
![2-[(3-Oxo-2-thiatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaen-9-yl)sulfonylamino]benzoic acid](/img/structure/B7737209.png)
